4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a vinyl group that is further substituted with a 1-methylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine typically involves the reaction of 2-bromo-5-iodopyridine with a suitable pyrrole derivative under base-mediated conditions. The reaction proceeds through a series of steps including cyclization and substitution reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as the use of protecting groups, selective functionalization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the vinyl group and pyridine ring.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine,4-[2-(1H-pyrrol-1-yl)ethyl]-: Similar structure with a different substitution pattern.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another heterocyclic compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a vinyl-linked pyrrole moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
197080-20-9 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-[2-(1-methylpyrrol-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C12H12N2/c1-14-10-2-3-12(14)5-4-11-6-8-13-9-7-11/h2-10H,1H3 |
InChI Key |
QFOJOHXKNZHWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.